molecular formula C23H16ClNO4 B5254615 3-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-ethoxybenzamide

3-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-ethoxybenzamide

Cat. No.: B5254615
M. Wt: 405.8 g/mol
InChI Key: KZRPCUXBUOEGCP-UHFFFAOYSA-N
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Description

3-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-ethoxybenzamide is a complex organic compound with a unique structure that combines a chlorinated benzamide with an anthracene derivative

Preparation Methods

The synthesis of 3-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the anthracene derivative and the chlorinated benzamide. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

3-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-ethoxybenzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, and as a reagent in various organic reactions.

    Biology: It may have potential as a probe for studying biological processes, or as a precursor for the synthesis of biologically active compounds.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact mechanism of action would depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

3-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-ethoxybenzamide can be compared with other similar compounds, such as:

    3-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-methoxybenzamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and reactivity.

    N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-ethoxybenzamide: This compound lacks the chlorine atom, which may influence its biological activity and interactions with molecular targets.

Properties

IUPAC Name

3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO4/c1-2-29-20-10-7-13(11-19(20)24)23(28)25-14-8-9-17-18(12-14)22(27)16-6-4-3-5-15(16)21(17)26/h3-12H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRPCUXBUOEGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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